molecular formula C13H9ClN2OS2 B2682877 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 476317-69-8

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2682877
CAS No.: 476317-69-8
M. Wt: 308.8
InChI Key: SKPSIZAEQCBRIM-SQFISAMPSA-N
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring attached to a benzo[d]thiazole moiety, which is further substituted with a chloro and methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the following steps:

  • Preparation of 6-chloro-3-methylbenzo[d]thiazole: : This can be achieved by reacting 2-amino-6-chloro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with hydrazine.

  • Formation of the thiophene-2-carboxamide: : The thiophene-2-carboxylic acid is activated using reagents like thionyl chloride to form the acid chloride, which is then reacted with the 6-chloro-3-methylbenzo[d]thiazole under suitable conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain the yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Ammonia (NH3) in ethanol.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of amides or esters.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the chloro and methyl substituents. Similar compounds include:

  • 6-chloro-3-methylbenzo[d]thiazole: : Lacks the thiophene-2-carboxamide moiety.

  • Thiophene-2-carboxamide: : Lacks the benzo[d]thiazole moiety.

  • 6-chloro-3-methylbenzothiazole derivatives: : May have different substituents or functional groups.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-16-9-5-4-8(14)7-11(9)19-13(16)15-12(17)10-3-2-6-18-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPSIZAEQCBRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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